Cas no 1351602-53-3 (3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide)
3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide
- 1351602-53-3
- VU0519574-1
- AKOS024517544
- 3-methoxy-1-methyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrazole-4-carboxamide
- 3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
- F5763-0251
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- Inchi: 1S/C15H15F3N4O3/c1-22-7-11(14(21-22)25-2)13(24)20-10-5-3-9(4-6-10)12(23)19-8-15(16,17)18/h3-7H,8H2,1-2H3,(H,19,23)(H,20,24)
- InChI Key: UNVSUIGOEXKKEE-UHFFFAOYSA-N
- SMILES: FC(CNC(C1C=CC(=CC=1)NC(C1C(=NN(C)C=1)OC)=O)=O)(F)F
Computed Properties
- Exact Mass: 356.10962484g/mol
- Monoisotopic Mass: 356.10962484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 85.2Ų
3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5763-0251-2μmol |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-5μmol |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-10μmol |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-20μmol |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-1mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-2mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-3mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-4mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-5mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F5763-0251-10mg |
3-methoxy-1-methyl-N-{4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxamide |
1351602-53-3 | 10mg |
$79.0 | 2023-09-05 |
3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide Related Literature
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Additional information on 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide
Introduction to 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide (CAS No. 1351602-53-3)
3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide, with the CAS number 1351602-53-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, including a trifluoroethyl carbamoyl group and a methoxy substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The molecular structure of 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide (CAS No. 1351602-53-3) is composed of a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms. The presence of the methoxy group at the 3-position and the methyl group at the 1-position enhances the compound's lipophilicity and stability. Additionally, the trifluoroethyl carbamoyl group attached to the phenyl ring at the 4-position imparts significant electronic and steric effects, which can influence its binding affinity and selectivity towards various biological targets.
Recent studies have explored the potential of 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide as a therapeutic agent for various diseases. One notable area of research is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The selective inhibition of COX enzymes by this compound suggests its potential as an anti-inflammatory drug with reduced side effects compared to non-selective COX inhibitors.
In addition to its anti-inflammatory properties, 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide has shown promise in cancer research. A recent investigation published in Cancer Research demonstrated that this compound can selectively target and inhibit the growth of certain cancer cell lines. The mechanism of action involves the modulation of signaling pathways that are crucial for cell proliferation and survival. Specifically, it was found to downregulate the expression of key oncogenes and upregulate tumor suppressor genes, thereby inducing apoptosis in cancer cells while sparing normal cells.
The pharmacokinetic properties of 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it shows minimal toxicity in animal models at therapeutic doses, which is a crucial factor for its potential clinical development.
The safety profile of 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide has been evaluated through various preclinical studies. Toxicology assessments have shown that it is well-tolerated at high doses in rodents and non-human primates. No significant adverse effects were observed on major organs or physiological parameters. These findings support its further evaluation in clinical trials for safety and efficacy.
Clinical trials are currently underway to assess the therapeutic potential of 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide. Phase I trials have demonstrated its safety and tolerability in healthy volunteers and patients with inflammatory conditions. The results from these trials have paved the way for Phase II studies to evaluate its efficacy in larger patient populations. Preliminary data from these trials are encouraging and suggest that this compound may offer significant benefits over existing treatments.
In conclusion, 3-methoxy-1-methyl-N-{4-(2,2,2-trifluoroethyl)carbamoylphenyl}-1H-pyrazole-4-carboxamide (CAS No. 1351602-53-3) is a promising compound with diverse therapeutic applications. Its unique structural features contribute to its biological activities and pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data become available from ongoing clinical trials, this compound may emerge as a valuable addition to the arsenal of drugs available for treating inflammatory diseases and cancer.
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